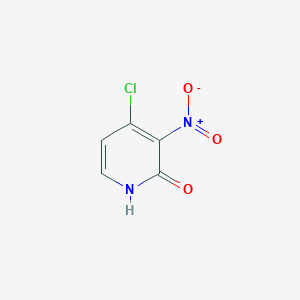

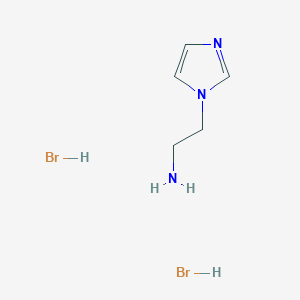

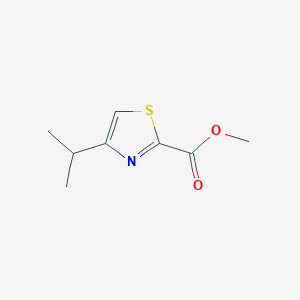

![molecular formula C9H8N2O B067356 1-Imidazo[1,5-A]pyridin-1-YL-ethanone CAS No. 173344-98-4](/img/structure/B67356.png)

1-Imidazo[1,5-A]pyridin-1-YL-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone derivatives involves versatile methodologies, including the generation of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridin-3-ylidenes. A notable approach is the metal-free, three-component reaction facilitating the construction of C-N, C-O, and C-S bonds, highlighting the diversity in synthesis strategies for these compounds (Alcarazo et al., 2005); (Cao et al., 2014).

Molecular Structure Analysis

The imidazo[1,5-a]pyridine scaffold provides a stable platform for the synthesis of N-heterocyclic carbenes, highlighting its significant role in molecular structure design. This stability is crucial for further chemical modifications and applications in different chemical reactions (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridin-1-yl-ethanone derivatives participate in various chemical reactions, including three-component reactions leading to fully substituted furans. These reactions showcase the compound's reactivity and its potential in synthesizing complex molecules (Pan et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their heterocyclic structure. However, detailed analysis specific to 1-Imidazo[1,5-a]pyridin-1-yl-ethanone's physical properties requires further research within the existing literature.

Chemical Properties Analysis

1-Imidazo[1,5-a]pyridin-1-yl-ethanone and its derivatives exhibit a range of chemical properties, including the ability to form stable N-heterocyclic carbenes. These chemical properties are pivotal for their application in catalysis, pharmaceuticals, and material science (Alcarazo et al., 2005).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthesis Techniques : The compound's synthesis involves advanced methods, expanding its accessibility for diverse applications. An innovative anomeric stereoauxiliary approach enhances the production of imidazo[1,5-α]pyridines, crucial in organic synthesis and medicinal chemistry (Zeng et al., 2021).

Development of Fluorescent Materials : 1,3-Diarylated imidazo[1,5- a ]pyridine derivatives, synthesized via a one-pot, three-component condensation process, have potential in creating luminescent materials due to their significant Stokes' shift and tunable quantum yields (Volpi et al., 2017).

Antifungal Applications : Certain derivatives show moderate in vitro antifungal activity against strains of Candida, suggesting potential medicinal applications (Mamolo et al., 2003).

Photophysical Investigations for Biological Applications : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for potential applications as cell membrane probes, indicating their use in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Therapeutic and Biological Potential

Potential in Drug Development : Imidazo[1,2-a]pyridine is noted as a "drug prejudice" scaffold, with applications in several therapeutic areas including anticancer, antimicrobial, and antiviral treatments. This broad application range makes it a significant focus in medicinal chemistry for developing new therapeutic agents (Deep et al., 2016).

Versatility in N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine framework is a versatile platform for creating stable N-heterocyclic carbenes, essential in various chemical reactions and potential pharmaceutical applications (Alcarazo et al., 2005).

Propriétés

IUPAC Name |

1-imidazo[1,5-a]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRQYHBKULBTAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imidazo[1,5-A]pyridin-1-YL-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

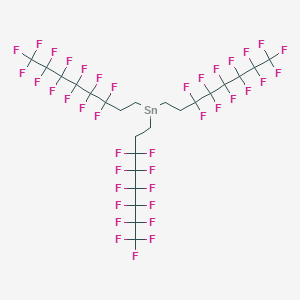

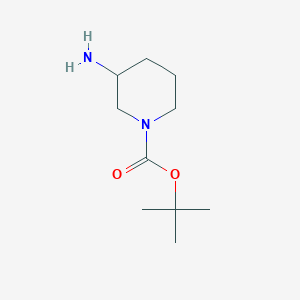

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)